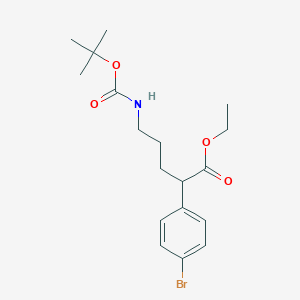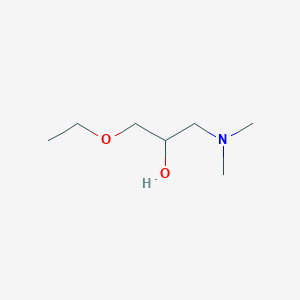
1-(Dimethylamino)-3-ethoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-3-ethoxypropan-2-ol is an organic compound with a molecular formula of C7H17NO2. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxyl group attached to a propane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then reacted with ethanol to introduce the ethoxy group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dimethylamino)-3-ethoxypropan-2-one.
Reduction: The compound can be reduced to form 1-(Dimethylamino)-3-ethoxypropan-2-amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(Dimethylamino)-3-ethoxypropan-2-one
Reduction: 1-(Dimethylamino)-3-ethoxypropan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(Dimethylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-3-ethoxypropan-2-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
1-(Dimethylamino)-3-ethoxypropan-2-ol can be compared with other similar compounds, such as:
1-(Dimethylamino)-2-propanol: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(Dimethylamino)-3-methoxypropan-2-ol: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-(Dimethylamino)-3-ethoxybutan-2-ol: Has an additional carbon in the backbone, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-4-10-6-7(9)5-8(2)3/h7,9H,4-6H2,1-3H3 |
Clé InChI |
ZFLHULGZXVBRNR-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
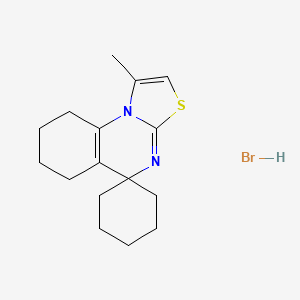


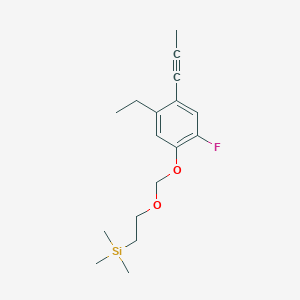

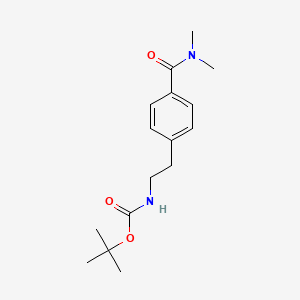
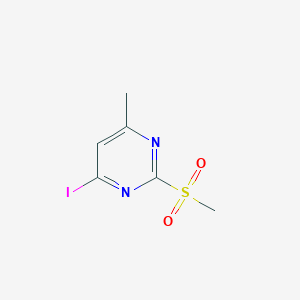


![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
